molecular formula C17H14ClN3O3 B2500513 N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105213-83-9

N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Cat. No.: B2500513
CAS No.: 1105213-83-9
M. Wt: 343.77
InChI Key: IKDUXHSZLOJCAV-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.77. The purity is usually 95%.
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Biological Activity

N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a compound of significant interest due to its potential therapeutic applications. Its structure incorporates a pyridopyrimidine moiety, which is known for various biological activities, particularly in inhibiting key enzymes involved in cellular processes.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₆ClN₃O₃
  • Molecular Weight : 357.8 g/mol
  • CAS Number : 1105251-37-3

The biological activity of this compound primarily stems from its interaction with dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism and DNA synthesis. Inhibition of DHFR can lead to reduced cellular proliferation, making it a target for anti-cancer and anti-parasitic therapies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Growth : Studies have shown that related pyridopyrimidine derivatives can inhibit tumor growth in various cancer models, including melanoma and urothelial cancer. The mechanism involves the blockade of DHFR, leading to decreased nucleotide synthesis and cell cycle arrest.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several pathogens. Its efficacy against bacterial strains has been documented, suggesting potential use in treating infections.

Case Studies and Research Findings

  • Study on Antitumor Effects : A study conducted on a rat model of carcinosarcoma demonstrated that similar compounds significantly inhibited tumor growth compared to control groups. The mechanism was attributed to DHFR inhibition, which resulted in reduced levels of tetrahydrofolate necessary for DNA synthesis .
  • Antimicrobial Testing : In vitro studies have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

Data Tables

Property Value
Molecular FormulaC₁₈H₁₆ClN₃O₃
Molecular Weight357.8 g/mol
CAS Number1105251-37-3
Target EnzymeDihydrofolate Reductase (DHFR)
Anticancer ActivityYes
Antimicrobial ActivityYes

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-11-12(18)5-4-6-13(11)19-15(22)10-24-16-9-17(23)21-8-3-2-7-14(21)20-16/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDUXHSZLOJCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.